

Application Note & Protocol Guide: 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

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Compound of Interest

Compound Name:	2'-Hydroxy-5'-methyl-3'-nitroacetophenone
Cat. No.:	B1585340

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Introduction: The Strategic Importance of a Versatile Building Block

2'-Hydroxy-5'-methyl-3'-nitroacetophenone is a highly functionalized aromatic ketone that serves as a critical intermediate in synthetic organic chemistry. Its molecular architecture, featuring a reactive acetyl group, a directing hydroxyl group, and an electron-withdrawing nitro group, makes it a valuable precursor for a diverse range of complex molecules.^[1] In the fields of medicinal chemistry and drug development, substituted acetophenones are foundational for synthesizing novel heterocyclic compounds, which are scaffolds for potential antimycobacterial, antibiotic, and antimicrobial agents.^[2] Furthermore, the nitroaromatic core is a key feature in many modern pharmaceuticals and bioactive molecules.^{[3][4][5]} Beyond pharmaceuticals, derivatives of this compound are used to create photo stabilizers for polymers like polystyrene and polyethylene.^{[6][7]}

This guide provides an in-depth look at the experimental setup for the synthesis and subsequent reactions of **2'-Hydroxy-5'-methyl-3'-nitroacetophenone**, offering detailed protocols and the scientific rationale behind key procedural steps.

Part 1: Synthesis of 2'-Hydroxy-5'-methyl-3'-nitroacetophenone

The most direct route to synthesizing the title compound is through the electrophilic aromatic substitution (nitration) of 2'-hydroxy-5'-methylacetophenone. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The nitration occurs at the 3'-position due to the collective directing effects of these functional groups.

Protocol 1: Nitration of 2'-Hydroxy-5'-methylacetophenone

This protocol is adapted from established methods for the nitration of substituted phenols.[\[8\]](#)[\[9\]](#) The reaction utilizes nitric acid in an acetic acid solvent system, which provides a controlled environment for the nitration process.

Materials & Equipment:

- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware
- Recrystallization apparatus

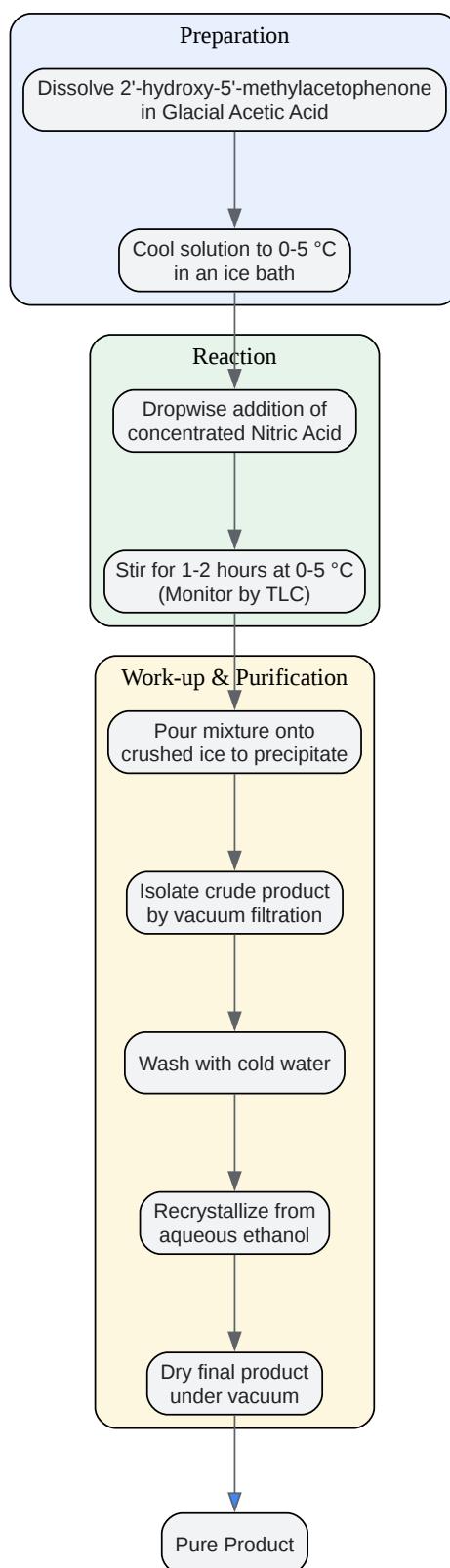
Reagents & Data:

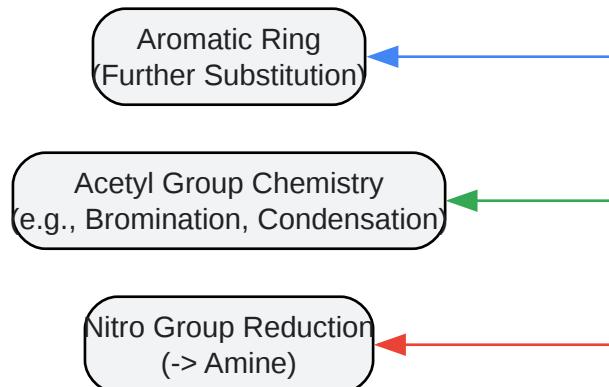
Reagent/Compound	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Amount	Role
2'-Hydroxy-5'-methylacetophenone	52311-37-2	C ₉ H ₁₀ O ₂	150.17	10.0 g	Starting Material
Glacial Acetic Acid	64-19-7	CH ₃ COOH	60.05	70 mL	Solvent
Nitric Acid (70%, ~15.8 M)	7697-37-2	HNO ₃	63.01	~6.6 mL	Nitrating Agent
Crushed Ice/Deionized Water	N/A	H ₂ O	18.02	As needed	Quenching/Precipitation
Ethanol	64-17-5	C ₂ H ₅ OH	46.07	As needed	Recrystallization Solvent

Step-by-Step Procedure:

- Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2'-hydroxy-5'-methylacetophenone in 70 mL of glacial acetic acid. Place the flask on a magnetic stirrer and begin stirring.
- Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. It is critical to maintain a low temperature to control the exothermic reaction and prevent over-nitration or side product formation.
- Nitration: Slowly add 6.6 mL of concentrated nitric acid dropwise to the stirred solution over a period of 30-45 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C during the addition.
- Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

- Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing approximately 400 g of crushed ice and water while stirring vigorously. A yellow precipitate of the crude product will form.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acids.
- Purification: Purify the crude product by recrystallization from aqueous ethanol to yield brilliant yellow crystals of **2'-Hydroxy-5'-methyl-3'-nitroacetophenone**.^[2]
- Drying & Characterization: Dry the purified crystals in a vacuum oven at 50-60 °C. The final product can be characterized by melting point determination, IR, and NMR spectroscopy.





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